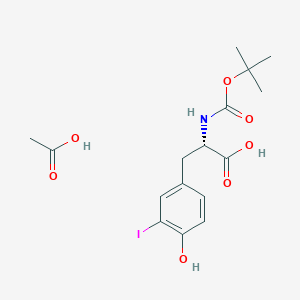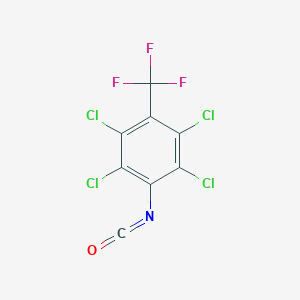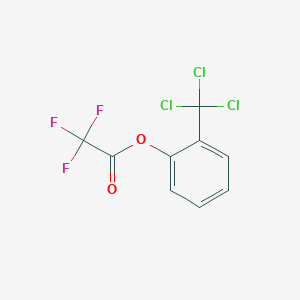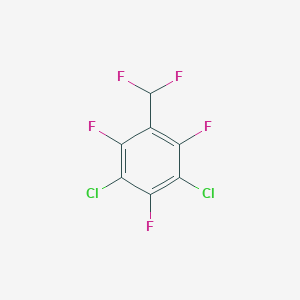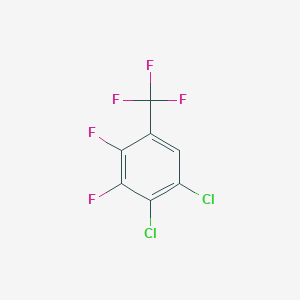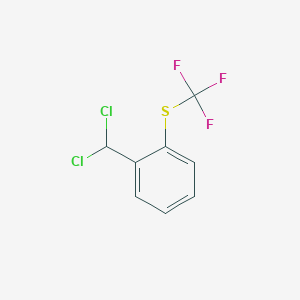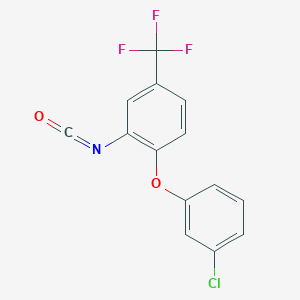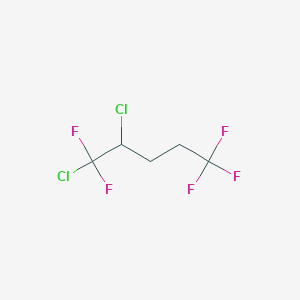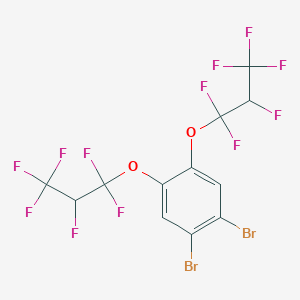
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene, or 1-Methyl-3,4-bis(trifluormethyl)cyclohexene, is a highly versatile organic compound with a wide range of applications in the scientific research field. It is a volatile, colorless liquid that is soluble in organic solvents and has a boiling point of 97°C. It is a highly reactive chemical, making it an ideal starting point for synthesizing other compounds.
Scientific Research Applications
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a solvent for chemical reactions, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymers. Additionally, it has been used in the synthesis of metal-organic frameworks.
Mechanism of Action
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene is a highly reactive chemical, which makes it an ideal starting point for synthesizing other compounds. Its reactivity is due to its electron-rich cyclohexene ring, which is susceptible to nucleophilic attack by a wide range of reagents. Additionally, the trifluoromethyl substituents on the cyclohexene ring increase the electron density of the molecule, making it more reactive.
Biochemical and Physiological Effects
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene is a volatile, colorless liquid that is soluble in organic solvents and has a boiling point of 97°C. It has no known biochemical or physiological effects on humans or animals.
Advantages and Limitations for Lab Experiments
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene has several advantages for laboratory experiments. It is a highly reactive compound, making it an ideal starting material for synthesizing other compounds. Additionally, it is a volatile liquid, making it easy to handle and store. Its low boiling point also makes it suitable for use in chemical reactions. However, it is also highly flammable and can be dangerous if not handled properly.
Future Directions
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene has a wide range of potential applications in the scientific research field. It could be used in the synthesis of pharmaceuticals and agrochemicals, as a solvent for chemical reactions, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymers. Additionally, it could be used for the synthesis of metal-organic frameworks. In the future, more research could be done to further explore the potential applications of this compound.
Synthesis Methods
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene is synthesized by a two-step process. In the first step, the starting material, a trifluoromethyl-substituted cyclohexene, is reacted with a Grignard reagent to form a trifluoromethyl-substituted cyclohexene-1-methyl derivative. The second step involves the reaction of the product with a strong base such as sodium hydride to form 1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene.
properties
IUPAC Name |
1-methyl-4,5-bis(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2,6-7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVDZSQHQLXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,4-bis(trifluormethyl)cyclohexen-1-ene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


